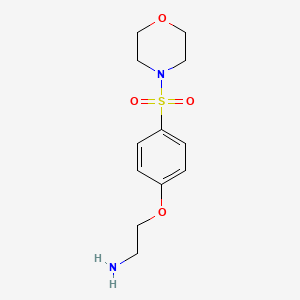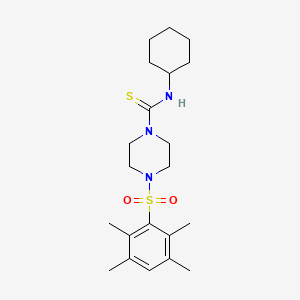
N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide, also known as CTMP, is a novel synthetic compound that has been gaining attention in the scientific research community. It belongs to the class of piperazine derivatives and has been found to have potential applications in various fields of research.
作用機序
N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide works by inhibiting the activity of the enzyme protein kinase B (PKB), also known as Akt. PKB is involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of PKB activity by N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide leads to the suppression of these cellular processes, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide has also been found to reduce inflammation and oxidative stress in the brain, which can be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also has a high potency and specificity for PKB inhibition. However, N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide. One area of interest is the development of N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide analogs with improved pharmacological properties. Another area of research is the investigation of N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide's potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide in humans.
In conclusion, N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide is a novel compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Future research on N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide will likely focus on the development of analogs and combination therapies, as well as the investigation of its long-term safety and efficacy in humans.
合成法
The synthesis of N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide involves the reaction of N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2S2/c1-15-14-16(2)18(4)20(17(15)3)28(25,26)24-12-10-23(11-13-24)21(27)22-19-8-6-5-7-9-19/h14,19H,5-13H2,1-4H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPPRRHRHJOXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C(=S)NC3CCCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

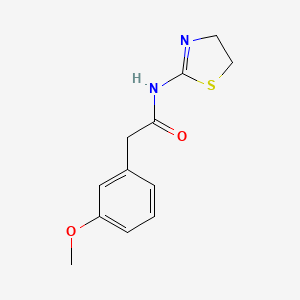
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)naphthalene-2-carboxamide](/img/structure/B7468377.png)
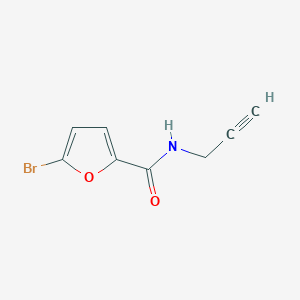
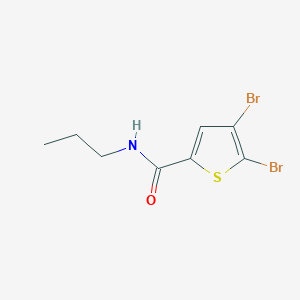
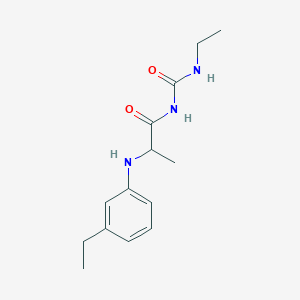
![2-[Benzyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7468396.png)
![1'-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B7468400.png)

![1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468422.png)
![1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468424.png)
![1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468428.png)
![2-(2-cyanophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7468441.png)
![2-[[4-amino-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide](/img/structure/B7468455.png)
